3-[2-(2-Chlorophenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one 3-[2-(2-Chlorophenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one
Brand Name: Vulcanchem
CAS No.: 865073-14-9
VCID: VC0364371
InChI: InChI=1S/C18H16ClNO3/c1-2-20-15-10-6-4-8-13(15)18(23,17(20)22)11-16(21)12-7-3-5-9-14(12)19/h3-10,23H,2,11H2,1H3
SMILES: CCN1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CC=CC=C3Cl)O
Molecular Formula: C18H16ClNO3
Molecular Weight: 329.8g/mol

3-[2-(2-Chlorophenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one

CAS No.: 865073-14-9

Main Products

VCID: VC0364371

Molecular Formula: C18H16ClNO3

Molecular Weight: 329.8g/mol

3-[2-(2-Chlorophenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one - 865073-14-9

CAS No. 865073-14-9
Product Name 3-[2-(2-Chlorophenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one
Molecular Formula C18H16ClNO3
Molecular Weight 329.8g/mol
IUPAC Name 3-[2-(2-chlorophenyl)-2-oxoethyl]-1-ethyl-3-hydroxyindol-2-one
Standard InChI InChI=1S/C18H16ClNO3/c1-2-20-15-10-6-4-8-13(15)18(23,17(20)22)11-16(21)12-7-3-5-9-14(12)19/h3-10,23H,2,11H2,1H3
Standard InChIKey VDWUALOJOLJNLS-UHFFFAOYSA-N
SMILES CCN1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CC=CC=C3Cl)O
Canonical SMILES CCN1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CC=CC=C3Cl)O
PubChem Compound 3695597
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator